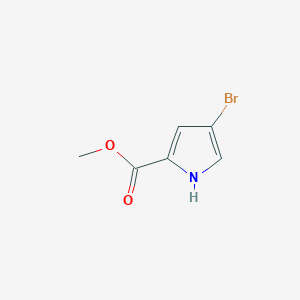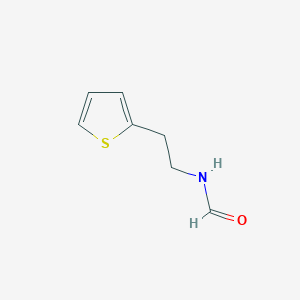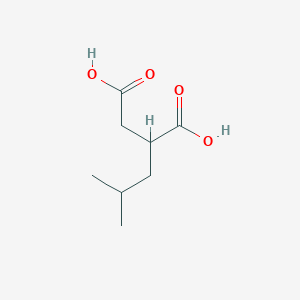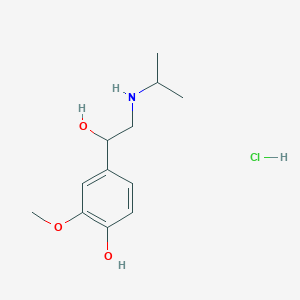
Benzo(j)fluoranthene
概要
説明
Synthesis Analysis
The synthesis of BjF has been accomplished from readily accessible enol ether precursors via a Lewis acid-catalyzed Prins-type cycloaromatization . This protocol offers the benefit of an operationally simple, transition-metal-free, and air-tolerant reaction condition, enabling gram-scale syntheses of the desired products .Molecular Structure Analysis
BjF consists of two naphthalene-like structures which are fused by a cyclopentane structure. This cyclopentane is not included in the aromaticity of the molecule . The molecular formula of BjF is C20H12 .Chemical Reactions Analysis
BjF can be functionalized by means of electrophilic aromatic substitution . In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione .Physical And Chemical Properties Analysis
BjF is a colorless solid that is poorly soluble in most solvents . Impure samples can appear off white . The molar mass of BjF is 252.3093 .科学的研究の応用
Synthesis of Fluoranthene Derivatives
Benzo(j)fluoranthene is a key component in the synthesis of various fluoranthene derivatives. These derivatives are synthesized through strategic bond disconnections and are important in the field of synthetic organic chemistry. The derivatives have been utilized in the total synthesis of natural products that feature the benzo(j)fluoranthene skeleton, showcasing the compound’s versatility in complex chemical syntheses .
Materials Science and Organic Electronics
Due to their interesting photophysical and fluorescence properties, benzo(j)fluoranthene derivatives find extensive applications in materials science and organic electronics. They are used in the development of new materials with specific electronic properties, which are crucial for the advancement of organic electronic devices .
Photophysical Property Investigation
Researchers have investigated the photophysical properties of benzo(j)fluoranthene derivatives in various mediums, including solutions and solid-state films. These studies are essential for understanding the fluorescence behavior of these compounds, which is significant for their application in fluorescence microscopy and imaging .
Non-Alternant Hydrocarbon Chemistry
Benzo(j)fluoranthene is an important member of non-alternant hydrocarbons due to its structure that includes a combination of naphthalene and benzene rings. This characteristic makes it a subject of interest in the study of non-alternant hydrocarbon chemistry, which has implications for the design of new chemical entities .
Fullerenes and Related Structures
The compound’s structure is also relevant in the study of fullerenes and related bowl-shaped aromatic hydrocarbons. Benzo(j)fluoranthene-containing structures are used as fragments in the synthesis of fullerenes, contributing to research in nanotechnology and materials science .
Electronic Modifications in BN-Doped PAHs
BN-benzo(j)fluoranthenes, which are synthesized through N-directed borylative cyclization, exhibit significant electronic modifications compared to their carbonaceous analogues. These modifications are studied to understand the electronic properties of BN-doped polycyclic aromatic hydrocarbons (PAHs), which are important for the development of advanced materials .
作用機序
Mode of Action
BjF interacts with its targets through electrophilic aromatic substitution . In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione . This interaction results in changes at the molecular level, leading to the activation of certain genes and the production of specific metabolites .
Biochemical Pathways
The biochemical pathways affected by BjF are primarily related to the metabolism of xenobiotics . The activation of genes like CYP1A1 leads to the production of enzymes that play a crucial role in the metabolism of xenobiotics . The metabolites produced as a result of BjF metabolism can further interact with other biochemical pathways, potentially leading to downstream effects such as DNA damage .
Pharmacokinetics
Given its classification as a pah and its poor solubility in most solvents , it can be inferred that these properties may influence its bioavailability and overall effect in the body.
Result of Action
The molecular and cellular effects of BjF’s action are primarily related to its potential carcinogenicity . For example, BjF is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs . It has also been found to induce tumors in newborn mouse lung and liver .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BjF. It is present in fossil fuels and is released during incomplete combustion of organic matter . It has been traced in the smoke of cigarettes, exhaust from gasoline engines, emissions from the combustion of various types of coal and emissions from oil heating . These environmental sources can contribute to the exposure and subsequent action of BjF in the body.
Safety and Hazards
将来の方向性
The literature on BjF-derived toxins produced by fungi is discussed with a view on isolation, structure, biological activities, biosynthesis, and total syntheses of the natural products . This class of compounds consists until now of 33 naturally occurring compounds, where 25 are chiral and eight contain no stereogenic centers . The compounds show various biological activities including antibiotic and cytotoxic properties .
特性
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYNFUTFKJLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Record name | BENZO[J]FLUORANTHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052691 | |
| Record name | Benzo(j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |
| Record name | BENZO[J]FLUORANTHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(j)fluoranthene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |
| Record name | Benzo(j)fluoranthene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Benzo(j)fluoranthene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7,8-Benzfluoranthene | |
Color/Form |
Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |
CAS RN |
205-82-3 | |
| Record name | BENZO[J]FLUORANTHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo[j]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(j)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[j]fluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-BENZFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63HLW88W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(j)fluoranthene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165.2 °C | |
| Record name | Benzo(j)fluoranthene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is benzo(j)fluoranthene, and where is it found?
A1: Benzo(j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) formed during incomplete combustion of organic matter. It is a yellowish, aromatic hydrocarbon with five fused rings. [] Sources include cigarette smoke, gasoline exhaust, coal tar, coal smoke, oil heat emissions, crude oils, used motor oils, and certain foods. [, , , ]
Q2: How does benzo(j)fluoranthene enter the environment?
A2: It primarily enters the environment through atmospheric deposition, a significant pathway for contamination of water bodies and soil. [] This deposition can occur through both wet and dry processes. []
Q3: Does benzo(j)fluoranthene accumulate in the food chain?
A3: Yes, it can accumulate in the food chain. Smoked fish and meat, cereals, and vegetables are known to be major contributors to dietary benzo(j)fluoranthene exposure in European countries. [] Cocoa butter can also be contaminated during cocoa bean drying, particularly when wood is used as fuel. []
Q4: What are the environmental concerns associated with benzo(j)fluoranthene?
A4: Benzo(j)fluoranthene is considered a persistent organic pollutant (POP) with potential for long-range environmental transport. [] Its presence in the environment raises concerns due to its persistence, bioaccumulation, and adverse effects on ecosystems and human health. []
Q5: Is benzo(j)fluoranthene harmful to human health?
A5: Yes, benzo(j)fluoranthene is considered a potential human carcinogen. [, , ] It is classified as "probably carcinogenic to humans" by the Canadian Environmental Protection Act. []
Q6: How does benzo(j)fluoranthene exert its carcinogenic effects?
A6: While the exact mechanism is not fully understood, research suggests that benzo(j)fluoranthene is metabolized in the body to form dihydrodiols. [] One of these metabolites, 9,10-dihydro-9,10-dihydroxybenzo(j)fluoranthene, is mutagenic and likely exerts its effects through conversion to a dihydrodiol-epoxide. []
Q7: What specific health risks are associated with benzo(j)fluoranthene exposure?
A7: Exposure to benzo(j)fluoranthene is primarily linked to an increased risk of lung cancer. [, ] Studies have shown a strong association between benzo(j)fluoranthene exposure and lung tumor formation in rats. []
Q8: What are the sources of human exposure to benzo(j)fluoranthene?
A8: The main sources of human exposure include inhalation of polluted air, particularly in urban areas, and ingestion of contaminated food. [, ] Smoking is also a significant source of exposure. [, ]
Q9: How can exposure to benzo(j)fluoranthene be reduced?
A9: Reducing emissions from combustion sources like vehicles and industrial processes is crucial. [] Promoting smoking cessation and consuming a balanced diet low in smoked and processed foods can also minimize exposure. [, , ]
Q10: How is benzo(j)fluoranthene detected and measured in environmental samples?
A10: Various analytical techniques are used to detect and quantify benzo(j)fluoranthene in environmental samples. These methods often involve extraction followed by analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. [, , , , , ]
Q11: What types of research are being conducted on benzo(j)fluoranthene?
A11: Research on benzo(j)fluoranthene encompasses a wide range of areas, including:
- Identification of sources and pathways of environmental contamination. [, , ]
- Assessment of human exposure through various routes, including inhalation, ingestion, and dermal contact. [, ]
- Investigation of the compound's metabolism and the formation of toxic metabolites. [, ]
- Evaluation of the carcinogenic potency and mechanisms of action. [, ]
- Development and validation of analytical methods for accurate measurement in various matrices. [, , , ]
- Exploration of mitigation strategies to reduce environmental levels and minimize human exposure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)



![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)



![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)



![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)